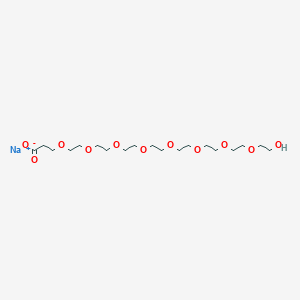

Hydroxy-PEG8-acid sodium salt

Description

Overview of Polyethylene (B3416737) Glycol (PEG) Derivatives as Research Reagents

Polyethylene glycol (PEG) and its derivatives are hydrophilic polymers composed of repeating ethylene (B1197577) oxide units. biochempeg.com These compounds are renowned in the scientific community for a host of desirable properties, including biocompatibility, lack of immunogenicity, and high solubility in aqueous and various organic solvents. europeanpharmaceuticalreview.comekb.eg This unique combination of characteristics makes PEG derivatives ideal for a multitude of biological and chemical applications. escholarship.orgacs.org

The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy in pharmaceutical and biotechnological research. biochempeg.comresearchgate.net PEGylation can significantly enhance the therapeutic properties of proteins, peptides, and small-molecule drugs by:

Increasing Hydrophilicity: The hydrophilic nature of the PEG chain improves the water solubility of hydrophobic molecules, which can be a major hurdle in drug formulation. ekb.egbiochempeg.com

Enhancing Stability: PEGylation can protect molecules from enzymatic degradation, thereby increasing their stability and circulation time in the body. escholarship.org

Reducing Immunogenicity: By masking the surface of a molecule, PEG can reduce its recognition by the immune system. europeanpharmaceuticalreview.com

Improving Pharmacokinetics: The increased size of PEGylated molecules slows their clearance by the kidneys, leading to a longer half-life and sustained therapeutic effect. biochempeg.com

PEG derivatives are synthesized with a variety of functional groups at their terminals, allowing them to act as crosslinking agents or spacers to connect different chemical entities. biochempeg.com This has led to their widespread use in drug delivery systems, the creation of hydrogels for tissue engineering, surface modification of medical devices and nanoparticles, and as reagents in diagnostics. biochempeg.combiochempeg.combiochempeg.com

Structural Attributes and Multifunctionality of Hydroxy-PEG8-acid Sodium Salt

This compound is a heterobifunctional PEG derivative, meaning it possesses two different reactive functional groups at its ends. broadpharm.comaxispharm.com Its specific structure consists of a terminal hydroxyl (-OH) group and a terminal carboxylic acid group, which is supplied as a more stable sodium salt (-COONa). broadpharm.combroadpharm.com These two functional ends are separated by a flexible spacer chain made of eight repeating ethylene glycol units (-(CH₂CH₂O)₈-). broadpharm.commedkoo.com

The multifunctionality of this compound stems directly from its distinct structural attributes:

Terminal Carboxylic Acid: The carboxylate group can be readily activated to react with primary amine groups (-NH₂) found in molecules like proteins, peptides, and certain small drugs. This reaction, typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, forms a stable and covalent amide bond. broadpharm.commedkoo.commedchemexpress.com

Terminal Hydroxyl Group: The hydroxyl group at the opposite end provides another site for chemical modification. It can be further derivatized or replaced with other reactive functional groups, offering researchers the flexibility to introduce different functionalities as needed for a specific application. broadpharm.comaxispharm.commedkoo.com

PEG8 Spacer: The eight-unit PEG chain confers significant hydrophilicity to the molecule. broadpharm.com This spacer not only increases the aqueous solubility of any conjugate it becomes a part of but also provides a flexible, defined-length bridge between two linked molecules, which can be critical for maintaining their biological activity. acs.org

The sodium salt form of the carboxylic acid is particularly important for stability during storage and shipping, as the free acid form can be unstable and prone to self-reaction, where the hydroxyl group of one molecule reacts with the carboxylic acid of another to form a polymer. broadpharm.combroadpharm.commedchemexpress.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₉H₃₇NaO₁₁ | broadpharm.com |

| Molecular Weight | 464.5 g/mol | broadpharm.com |

| Appearance | Varies (often a solid or viscous liquid) | N/A |

| Solubility | Soluble in water | broadpharm.com |

| Purity | Typically >90% | broadpharm.commedkoo.com |

| Storage Condition | -20°C for long-term storage | broadpharm.commedkoo.com |

Academic and Research Significance in Advanced Chemical and Biochemical Methodologies

The unique architecture of this compound makes it a valuable reagent in several advanced research areas. Its primary role is that of a molecular linker, bridging different components to create novel and functional constructs.

Key research applications include:

Drug Delivery and Antibody-Drug Conjugates (ADCs): In the development of ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. This compound can serve as the hydrophilic linker connecting the drug to the antibody, enhancing the ADC's solubility and stability. researchgate.netbroadpharm.com

PROTAC Development: It is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). broadpharm.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker physically connects the target-binding moiety and the ligase-binding moiety.

Surface Modification: Surfaces of nanoparticles, quantum dots, and medical implants can be modified using this compound. The carboxylate end can anchor the molecule to the surface, while the hydroxyl end can be used to attach targeting ligands or other molecules. The PEG chain itself creates a hydrophilic layer that helps prevent non-specific protein adsorption, a critical issue in many biological applications. acs.orgbroadpharm.com

Bioconjugation: Researchers utilize this compound to conjugate peptides, oligonucleotides, and other biomolecules. escholarship.orgnih.gov For example, attaching it to a peptide can improve its pharmacokinetic profile, making it a more viable therapeutic candidate. biochempeg.com The defined length of the PEG8 chain is advantageous in applications where precise control over intermolecular distance is required. thermofisher.com

In essence, this compound provides a versatile and reliable chemical tool that enables the elegant connection of different molecular worlds—from small-molecule drugs to large proteins—facilitating the development of sophisticated systems for targeted therapies, diagnostics, and advanced materials.

Structure

2D Structure

Properties

Molecular Formula |

C19H37NaO11 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

sodium;3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C19H38O11.Na/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22;/h20H,1-18H2,(H,21,22);/q;+1/p-1 |

InChI Key |

OMXVTELEUCXRRT-UHFFFAOYSA-M |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Hydroxy Peg8 Acid Sodium Salt

Strategies for Oligoethylene Glycol Scaffold Construction

The foundation of Hydroxy-PEG8-acid sodium salt is its octaethylene glycol backbone. The synthesis of this monodisperse OEG can be achieved through several strategic approaches, primarily categorized as stepwise solid-phase synthesis and solution-phase synthesis.

Stepwise Solid-Phase Synthetic Approaches

Solid-phase synthesis offers a streamlined method for the construction of monodisperse oligoethylene glycols, often minimizing the need for complex chromatographic purification. nih.govresearchgate.net A common strategy involves the iterative addition of smaller, functionalized ethylene (B1197577) glycol units on a solid support, such as polystyrene resin. nih.govresearchgate.net

A typical synthetic cycle for building the PEG8 chain on a solid support can be conceptualized as follows:

Immobilization: A starting oligoethylene glycol unit, for instance, tetraethylene glycol (PEG4), is attached to a solid support, like Wang resin. The resin provides a stable anchor for the growing PEG chain. nih.gov

Monomer Addition: A protected tetraethylene glycol monomer, for example, one bearing a tosyl group at one end and a dimethoxytrityl (DMTr) protecting group at the other, is introduced. nih.govresearchgate.net

Coupling Reaction: The coupling of the monomer to the immobilized PEG unit is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the terminal hydroxyl group on the support-bound PEG, followed by nucleophilic attack on the tosylated end of the monomer. nih.gov

Deprotection: The DMTr group on the newly added unit is removed, usually with a mild acid, to expose a new hydroxyl group for the next coupling cycle. nih.gov

Iteration: This cycle of coupling and deprotection is repeated to achieve the desired chain length, in this case, an octaethylene glycol (PEG8).

Cleavage: Once the PEG8 chain is assembled, it is cleaved from the solid support, often using a strong acid like trifluoroacetic acid (TFA). nih.govresearchgate.net

A significant advantage of this method is the ability to drive reactions to completion by using an excess of reagents, which can then be easily washed away from the resin-bound product, thus avoiding complex purification of intermediates. nih.gov

Table 1: Key Reagents and Their Roles in Solid-Phase PEG Synthesis

| Reagent/Component | Function |

| Polystyrene Resin (e.g., Wang Resin) | Solid support for anchoring the growing PEG chain. nih.gov |

| Tetraethylene Glycol Monomer | Building block for chain elongation. nih.govresearchgate.net |

| Tosyl Group (Ts) | Leaving group for the Williamson ether synthesis. nih.govresearchgate.net |

| Dimethoxytrityl (DMTr) Group | Acid-labile protecting group for the terminal hydroxyl. nih.gov |

| Base (e.g., tBuOK) | Deprotonates the hydroxyl group for the coupling reaction. nih.gov |

| Trifluoroacetic Acid (TFA) | Cleavage agent to release the final product from the resin. nih.govresearchgate.net |

Solution-Phase Synthetic Considerations

Solution-phase synthesis provides an alternative and often more scalable approach to oligoethylene glycols. These methods typically rely on the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide or sulfonate. google.com To create the heterobifunctional Hydroxy-PEG8-acid, protecting group strategies are essential to differentiate the two ends of the growing chain.

One common approach involves the use of a starting material with one end already functionalized or protected. For instance, a monobenzyl ether of tetraethylene glycol can be used as a starting point. researchgate.net This protected PEG4 unit can then be reacted with a tosylated PEG4 unit to form a protected PEG8 chain. Subsequent deprotection and functional group manipulation can then yield the desired product.

Another powerful solution-phase strategy is the use of macrocyclic sulfates. acs.org This method allows for the iterative ring-opening of a cyclic sulfate (B86663) of a smaller PEG unit, such as tetraethylene glycol, to extend the chain. This approach can be highly efficient and may not require protecting groups during the elongation process. acs.org

The choice between solid-phase and solution-phase synthesis often depends on the desired scale of production, with solution-phase methods generally being more amenable to larger quantities.

Controlled Introduction and Manipulation of Terminal Functional Groups

A critical aspect of synthesizing this compound is the precise installation of a hydroxyl group at one terminus and a carboxylic acid at the other. This is typically achieved through the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. google.com

A plausible synthetic route could involve the following steps:

Monoprotection of Octaethylene Glycol: Commercially available octaethylene glycol (HO-PEG8-OH) can be monoprotected using a protecting group such as trityl (Trt) or benzyl (B1604629) (Bn). google.combiochempeg.com This reaction is often carried out with a limited amount of the protecting group reagent to favor the formation of the mono-protected species.

Introduction of the Carboxyl Group: The remaining free hydroxyl group of the mono-protected PEG8 can then be converted to a carboxylic acid. This can be achieved through a two-step process: first, reaction with a protected halo-acid (e.g., t-butyl bromoacetate) to form an ester, followed by hydrolysis of the ester to the carboxylic acid. Alternatively, the hydroxyl group can be oxidized to a carboxylic acid using appropriate oxidizing agents. nih.govgoogle.com

Deprotection of the Hydroxyl Group: The protecting group on the other end of the PEG chain is then selectively removed to reveal the free hydroxyl group. For example, a trityl group can be cleaved under mildly acidic conditions. biochempeg.com

Formation of the Sodium Salt: The final step involves the conversion of the terminal carboxylic acid to its sodium salt. This is often done to improve the stability of the compound, as the free acid form can be prone to intramolecular esterification with the terminal hydroxyl group. broadpharm.com This conversion is typically achieved by treating the carboxylic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate.

Table 2: Common Protecting Groups in Heterobifunctional PEG Synthesis

| Protecting Group | Abbreviation | Common Cleavage Conditions | Protected Functional Group |

| Trityl | Tr | Mildly acidic conditions (e.g., dilute TFA) biochempeg.com | Hydroxyl |

| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) google.com | Hydroxyl |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | Amine (if converting to acid via an amino intermediate) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | Amine (if converting to acid via an amino intermediate) |

| tert-Butyl ester | tBu | Acidic conditions (e.g., TFA) google.com | Carboxylic Acid |

Advanced Purification Techniques for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final this compound is crucial to ensure high purity and remove any side products or unreacted starting materials. Both chromatographic and non-chromatographic methods are employed.

Chromatographic Separation Methodologies

Chromatography is a powerful tool for the purification of PEG derivatives, allowing for the separation of molecules based on differences in their physical and chemical properties.

Preparative High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the purification of oligoethylene glycols. nih.govpeptide.com Reversed-phase HPLC, using a C18 column and a gradient of water and acetonitrile (B52724) (often with an additive like TFA), can effectively separate the desired product from impurities with different polarities. nih.gov

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be useful for removing smaller or larger impurities from the PEG8 product.

Ion-Exchange Chromatography: This technique is particularly useful for purifying the final product, as it can separate the negatively charged carboxylate from neutral or positively charged impurities. google.com

Non-Chromatographic Isolation and Purification Strategies

While chromatography is effective, non-chromatographic methods can be more scalable and cost-effective, especially for larger quantities.

Precipitation/Crystallization: Oligoethylene glycol derivatives can often be purified by precipitation or recrystallization. nih.govacs.orgjoanneum.atelsevierpure.com This involves dissolving the crude product in a suitable solvent and then adding an anti-solvent to induce the precipitation of the pure compound, leaving impurities behind in the solution. For example, a product dissolved in a polar solvent like methanol (B129727) might be precipitated by the addition of a less polar solvent like diethyl ether. nih.gov

Extraction: Liquid-liquid extraction is a fundamental technique used throughout the synthesis to remove water-soluble or organic-soluble impurities.

The choice of purification method depends on the nature of the impurities, the scale of the synthesis, and the required final purity of the this compound. A combination of these techniques is often employed to achieve the desired product specifications.

Table 3: Comparison of Purification Techniques for this compound

| Purification Technique | Principle of Separation | Advantages | Disadvantages |

| Preparative HPLC | Polarity differences nih.govpeptide.com | High resolution and purity | Can be expensive and time-consuming for large scales |

| Size-Exclusion Chromatography | Molecular size | Good for removing oligomers of different lengths | Lower resolution for molecules of similar size |

| Ion-Exchange Chromatography | Charge differences google.com | Highly effective for separating charged from neutral species | Requires the target molecule to be charged |

| Precipitation/Crystallization | Solubility differences nih.govacs.orgjoanneum.atelsevierpure.com | Scalable, cost-effective, can yield high purity | Not always applicable, requires suitable solvent systems |

| Liquid-Liquid Extraction | Partitioning between immiscible solvents | Simple, rapid, good for initial workup | Limited by the partition coefficients of the compounds |

Chemical Reactivity and Principles of Derivatization

Carboxylic Acid Functional Group Transformation Reactions

The terminal carboxylic acid of Hydroxy-PEG8-acid is a key site for modification, enabling its conjugation to a wide array of molecules, particularly those containing primary amine groups. broadpharm.commedkoo.com

Amide Bond Formation via Carbodiimide-Mediated Coupling (e.g., EDC, HATU, DCC)

A primary application of the carboxylic acid moiety is its reaction with primary amines to form a stable amide bond. broadpharm.commedkoo.commedchemexpress.com This reaction is not spontaneous and requires the use of coupling agents to activate the carboxylic acid. growingscience.com Commonly used carbodiimide-based coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), and N,N'-Diisopropylcarbodiimide (DIC). peptide.comfishersci.co.uk

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by a primary amine, leading to the formation of the desired amide and a urea (B33335) byproduct. fishersci.co.ukluxembourg-bio.com The choice of carbodiimide can be influenced by the solubility of the resulting urea byproduct. For instance, the dicyclohexylurea formed from DCC is largely insoluble in many organic solvents, facilitating its removal by filtration, whereas the byproduct of EDC is water-soluble and can be removed by aqueous extraction. peptide.com

To enhance coupling efficiency and minimize side reactions such as racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comnih.gov These additives react with the O-acylisourea intermediate to form an active ester, which then reacts with the amine. peptide.com

More advanced coupling agents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are also frequently employed. broadpharm.compeptide.com HATU is known for its high reactivity and ability to facilitate couplings with even challenging substrates, such as electron-deficient amines, often resulting in high yields and minimal side products. growingscience.comnih.gov The reaction with HATU typically proceeds in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). growingscience.comfishersci.co.uk

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Key Features & Byproducts |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea byproduct, suitable for aqueous reactions. peptide.com |

| N,N'-Dicyclohexylcarbodiimide | DCC | Insoluble dicyclohexylurea byproduct, easily removed by filtration. peptide.comluxembourg-bio.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High efficiency, less epimerization, suitable for difficult couplings. growingscience.compeptide.com |

Esterification and Other Carboxylic Acid Modifications

While amide bond formation is the most common transformation, the carboxylic acid group can also undergo other reactions. One such reaction is esterification, where the carboxylic acid reacts with an alcohol to form an ester. This reaction is typically catalyzed by a strong acid and is reversible. libretexts.org For example, the formation of a methyl ester can be achieved through this process. libretexts.org

The carboxylic acid can also be converted into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uklibretexts.org The resulting acyl chloride is highly reactive and can readily react with amines or alcohols to form amides or esters, respectively. fishersci.co.uk Additionally, the carboxylic acid can be used to form anhydrides. libretexts.org

Hydroxyl Group Functional Group Transformation Reactions

The terminal hydroxyl group of Hydroxy-PEG8-acid provides another site for chemical modification, allowing for the introduction of a different set of functionalities. broadpharm.commedkoo.com

Etherification and Alkylation Processes

The hydroxyl group can be deprotonated with a base to form an alkoxide, which can then act as a nucleophile in an etherification reaction. For instance, it can react with an alkyl halide in a Williamson ether synthesis to form an ether linkage. This process allows for the extension of the PEG chain or the introduction of other alkyl groups. google.com

Esterification Reactions of the Hydroxyl Moiety

Similar to the carboxylic acid, the hydroxyl group can also participate in esterification reactions. It can react with a carboxylic acid or its activated derivatives (like an acyl chloride) to form an ester bond. atamanchemicals.com For example, the reaction of the terminal hydroxyl group of a PEG chain with stearic acid results in the formation of PEG stearate. atamanchemicals.com This reaction is fundamental in creating various PEG-based surfactants and emulsifiers. atamanchemicals.comnih.gov

Conversion to Alternative Reactive Handles (e.g., Halides, Sulfonate Esters, Amines)

The hydroxyl group is a relatively poor leaving group, but it can be converted into more reactive functional groups, significantly expanding the synthetic utility of the molecule. acs.orglibretexts.org

Halides: The hydroxyl group can be converted to a halide (e.g., chloride or bromide) using reagents like thionyl chloride (SOCl₂) or thionyl bromide. acs.orggoogle.comgoogle.com This conversion transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. google.com

Sulfonate Esters: A widely used strategy is the conversion of the hydroxyl group to a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). acs.orgolemiss.edu This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. olemiss.edugoogle.com Sulfonate esters are excellent leaving groups, making them valuable intermediates for a variety of nucleophilic displacement reactions. acs.orggoogle.com

Amines: The hydroxyl group can be converted to a primary amine through a multi-step process. acs.orgnih.gov A common route involves first converting the hydroxyl to a better leaving group, such as a sulfonate ester or a halide. acs.org This intermediate then undergoes nucleophilic substitution with an azide (B81097) source (e.g., sodium azide), followed by reduction of the resulting azide to a primary amine using reducing agents like triphenylphosphine (B44618) (PPh₃), lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. acs.orgnih.gov Another approach involves the Mitsunobu reaction to form a phthalimido intermediate, which is then cleaved with hydrazine (B178648) to yield the amine. acs.orgnih.gov

Table 2: Conversion of the Hydroxyl Group to Other Functional Groups

| Target Functional Group | Reagents/Method | Key Features |

| Halide (e.g., Chloride) | Thionyl chloride (SOCl₂) google.comgoogle.com | Converts -OH to a good leaving group. |

| Sulfonate Ester (e.g., Tosylate) | p-Toluenesulfonyl chloride, base olemiss.edugoogle.com | Creates an excellent leaving group for substitution reactions. |

| Amine | 1. Mesylation/Tosylation followed by azidation and reduction. acs.orgnih.gov 2. Mitsunobu reaction followed by hydrazinolysis. acs.orgnih.gov | Multi-step process to introduce a reactive amine. |

Heterobifunctional Reactivity in Conjugation Chemistry

Heterobifunctional polyethylene (B3416737) glycol (PEG) derivatives are molecules that possess two different reactive terminal functional groups, typically represented by the structure X-PEG-Y. cd-bioparticles.netjenkemusa.com This dual and distinct reactivity allows for the sequential and controlled conjugation of two different molecular entities, making them invaluable as crosslinkers or spacers in bioconjugation, drug delivery, and surface functionalization. cd-bioparticles.netjenkemusa.comwikipedia.org The PEG backbone itself imparts favorable properties such as increased water solubility, biocompatibility, and flexibility to the resulting conjugate. jenkemusa.commdpi.com

Hydroxy-PEG8-acid sodium salt is a prime example of a heterobifunctional PEG linker. broadpharm.com It contains a hydroxyl (-OH) group at one terminus and a carboxylate group (as a more stable sodium salt) at the other. broadpharm.commedkoo.com This structure enables a two-step conjugation strategy where each end can react with a specific functional group on a target molecule without cross-reactivity between the PEG's own functional ends. The hydroxyl group offers a site for further modification, while the carboxylate group provides a reactive handle for coupling to amine-containing molecules. broadpharm.commedkoo.com

Table 1: General Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | broadpharm.com |

| Synonym | HO-PEG8-CH2CH2COOH | medchemexpress.com |

| Formula | C19H37NaO11 | broadpharm.com |

| Molecular Weight | 464.5 g/mol | broadpharm.com |

| Appearance | Data not available in search results | |

| Solubility | Water | broadpharm.com |

| Purity | ~96% | broadpharm.com |

| Storage | -20°C | broadpharm.com |

| Structure | A hydroxyl group (-OH) at one end and a terminal carboxylic acid (sodium salt form) at the other, connected by an 8-unit PEG spacer. | broadpharm.commedkoo.com |

This table contains data compiled from multiple sources.

The principal utility of this compound in conjugation chemistry stems from the orthogonal reactivity of its two terminal groups.

Carboxylate Group Reactivity: The terminal carboxylic acid is a key functional group for conjugation, particularly with primary amines found in proteins, peptides, and other biomolecules. medchemexpress.comiris-biotech.de However, the carboxyl group itself is not sufficiently reactive to form a stable bond with an amine under physiological conditions. Therefore, it must first be "activated." This is commonly achieved using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). broadpharm.commedkoo.comthermofisher.com

The EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is unstable in aqueous solutions and can be readily displaced by a nucleophilic attack from a primary amine, forming a stable amide bond and releasing a soluble urea byproduct. thermofisher.com To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often added to the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine group to form the desired amide bond. thermofisher.comnih.govnih.gov This two-step, one-pot reaction is a cornerstone of bioconjugation. nih.gov

Hydroxyl Group Reactivity: The hydroxyl (-OH) group at the other end of the PEG chain is less reactive than the activated carboxylate but provides a versatile handle for further derivatization. broadpharm.commedkoo.com This allows for the introduction of a wide array of other functional groups, tailoring the molecule for specific applications. For instance, the hydroxyl group can be modified through reactions such as esterification or etherification. A common derivatization strategy involves reacting the hydroxyl group with an anhydride (B1165640), like succinic anhydride, to convert the hydroxyl terminus into another carboxylic acid. nih.govplos.org This principle allows for the creation of homobifunctional molecules from heterobifunctional precursors or the introduction of different functionalities altogether. The hydroxyl group can also serve as an attachment point to surfaces or other molecules through various chemical strategies. broadpharm.combroadpharm.commedchemexpress.com

The heterobifunctional nature of this compound thus provides a controlled, stepwise approach to creating complex molecular architectures, which is fundamental in the development of advanced biomaterials and therapeutics like antibody-drug conjugates (ADCs). cd-bioparticles.netjenkemusa.com

Table 2: Summary of Conjugation Reactions for Hydroxy-PEG8-acid Functional Groups

| Functional Group | Reaction Partner | Activating/Coupling Agents | Resulting Linkage | pH Conditions |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | EDC, DCC, HATU, NHS | Amide | pH 7.2-8.5 (for NHS ester reaction) thermofisher.com |

| Hydroxyl (-OH) | Carboxylic Acid | Carbodiimides (e.g., EDC) | Ester | |

| Hydroxyl (-OH) | Anhydride (e.g., Succinic Anhydride) | Catalyst (e.g., DMAP) nih.gov | Ester (introduces new carboxyl) |

| Hydroxyl (-OH) | Isocyanate | | Urethane | |

This table summarizes common conjugation principles and is based on information from multiple sources. broadpharm.commedkoo.comthermofisher.comnih.gov

Applications in Advanced Chemical and Biochemical Research

Role as a Chemical Linker in Bioconjugation Strategies

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique in life sciences research. thermofisher.com Hydroxy-PEG8-acid sodium salt serves as a heterobifunctional linker, enabling the covalent attachment of different molecular species. axispharm.com

The terminal carboxylic acid of this compound can be activated to react with primary amine groups (-NH₂) found on biomolecules like proteins, peptides, and nucleic acids. broadpharm.commedchemexpress.com This reaction, typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), forms a stable amide bond. broadpharm.comacs.org

Proteins and Peptides: The amine groups of lysine (B10760008) residues and the N-terminus of polypeptide chains are common targets for this modification. acs.orgnih.gov By attaching the PEG linker, researchers can study how changes in size, solubility, and surface charge affect protein structure and function. This process, known as PEGylation, can also be used to enhance the stability of proteins against proteolysis. researchgate.net

Nucleic Acids: While less common than protein modification, amino-modified oligonucleotides can be conjugated with this compound. This can be useful for attaching other functional molecules to DNA or RNA strands for applications in diagnostics and nanotechnology.

The hydroxyl group on the other end of the PEG chain remains available for further derivatization, allowing for the sequential attachment of other molecules or for its replacement with other reactive functional groups. broadpharm.combroadpharm.com This dual reactivity is crucial for creating complex molecular architectures.

The ability to link different molecules makes this compound an important component in the synthesis of molecular probes and imaging reagents. For instance, a fluorescent dye can be attached to the hydroxyl end of the linker, while the carboxyl end is conjugated to a biomolecule that specifically targets a cellular component. This allows for the visualization and tracking of the target molecule within in vitro experimental setups.

The PEG spacer in these constructs serves to distance the probe from the biomolecule, which can help to minimize steric hindrance and preserve the biological activity of the targeting moiety.

A primary application of PEGylation is to improve the aqueous solubility and stability of biomolecules. issuu.comresearchgate.net The inherent hydrophilicity of the PEG chain in this compound can render poorly soluble peptides or small molecules more amenable to study in aqueous buffers. broadpharm.com This is particularly valuable in high-throughput screening and other in vitro assays where compound precipitation can be a significant issue.

Furthermore, the PEG chain can shield the conjugated biomolecule from enzymatic degradation and aggregation, thereby increasing its functional lifetime in experimental systems. researchgate.net

Table 2: Common Biomolecules Modified with PEG Linkers

| Biomolecule Class | Common Attachment Site | Purpose of Modification |

| Proteins | Lysine side chains, N-terminus | Increase solubility, stability, reduce immunogenicity |

| Peptides | Lysine side chains, N-terminus | Increase solubility, prolong half-life in vitro |

| Nucleic Acids | Amino-modified bases | Attachment of labels, delivery agents |

| Small Molecules | Amine or hydroxyl groups | Increase aqueous solubility for in vitro assays |

Integration into Functional Materials Science

Beyond bioconjugation, this compound is utilized in the development of advanced materials with tailored properties for research applications.

Hydrogels are cross-linked polymer networks that can absorb large amounts of water. kinampark.com They are widely used as scaffolds in tissue engineering and as matrices for controlled release studies. This compound can be incorporated into hydrogel formulations. The carboxyl and hydroxyl groups can participate in cross-linking reactions, forming a three-dimensional polymer network. acs.orgacs.org

The PEG component of the linker imparts flexibility and hydrophilicity to the hydrogel, which can be critical for maintaining the viability of encapsulated cells or for controlling the diffusion of entrapped molecules. The length of the PEG chain can also be varied to tune the mechanical properties of the resulting hydrogel. tue.nl

Modifying the surfaces of materials is essential for a wide range of research platforms, from biosensors to cell culture dishes. Surfaces coated with PEG chains are known to resist the non-specific adsorption of proteins and cells, a phenomenon often referred to as "antifouling." researchgate.netacs.org

This compound can be used to create such surfaces. The carboxyl or hydroxyl end of the molecule can be used to covalently attach the linker to a solid support, leaving the rest of the molecule, including the protein-repellent PEG chain, extending from the surface. This is particularly useful in the development of sensitive diagnostic assays where minimizing background noise from non-specific binding is crucial. medchemexpress.com

The ability to control the surface chemistry of materials is fundamental to creating functional bionanoconstructs and for ensuring the reliability of many in vitro biological experiments. acs.org

Fabrication of Heterogeneous Multiscale Materials

The bifunctional nature of this compound and similar PEG-based linkers is instrumental in the bottom-up fabrication of complex, functional materials. These materials often possess hierarchical structures with distinct properties at different length scales, mimicking the complexity of biological tissues.

PEG-based crosslinkers are fundamental to the creation of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. nih.govmdpi.com By reacting the carboxylate and hydroxyl groups of linkers like Hydroxy-PEG8-acid with complementary functional groups on other polymers, researchers can form crosslinked networks with tunable properties. mdpi.com For instance, porous polyester-ether hydrogel scaffolds have been fabricated by reacting hydroxyl-terminated PEGs with acid chlorides, creating ester cross-links. mdpi.com The mechanical properties and degradation rates of these hydrogels can be precisely controlled by varying the cross-linker, making them suitable for applications in tissue engineering and as scaffolds for tissue augmentation. nih.govmdpi.com

Furthermore, PEG-acid linkers can be incorporated into "smart" materials that respond to specific environmental stimuli, such as pH. For example, an acid-degradable PEG crosslinker containing a ketal functional group has been synthesized. d-nb.infoscispace.com This crosslinker is stable at neutral or alkaline pH but cleaves rapidly in acidic conditions. d-nb.info This property has been exploited to create pH-responsive hydrogels and protein-polymer microcompartments that disassemble in an acidic environment, offering potential applications in targeted drug delivery and as models for synthetic cells. d-nb.infoscispace.com The ability of the carboxylate group on this compound to react with amines, and the hydroxyl group to be further modified, allows for its integration into such advanced, stimuli-responsive systems. broadpharm.com

The self-assembly of biomolecules into ordered nanostructures is another area where PEG linkers play a crucial role. nih.govnih.gov While high salt concentrations can promote the assembly of protein fibrils, the hydrophilic and flexible nature of PEG chains can be used to control the spacing and interaction between self-assembling units, thereby influencing the final morphology of the nanomaterial. mdpi.com

Utility in Advanced Analytical Chemistry Methodologies

The distinct properties of this compound, particularly its defined length, hydrophilicity, and reactive end groups, make it a valuable reagent for enhancing the performance of modern analytical techniques.

In mass spectrometry (MS), the derivatization of analytes is a common strategy to improve their ionization efficiency and chromatographic retention. researchgate.net PEG-based reagents are particularly useful for this purpose. For instance, a method for the highly sensitive determination of ophthalmic acid in human plasma was developed using a PEG-based derivatization reagent that reacts with the analyte's amino group. researchgate.net This modification increased the molecular volume of the analyte, improving its retention on a hydrophilic interaction liquid chromatography (HILIC) column and enabling highly sensitive detection by electrospray ionization-mass spectrometry (ESI-MS). researchgate.net The carboxylate group of this compound can be activated to react with amine-containing analytes in a similar manner. broadpharm.com

Trifluoroacetic anhydride (B1165640) has been used as a derivatizing agent to determine the number of hydroxyl groups in PEG polymers by MALDI-MS, a technique that could be applied to characterize reactions involving the hydroxyl end of this compound. nih.gov Furthermore, PEGylated fluorescent probes have been developed for various imaging and spectroscopic applications. core.ac.uknih.gov For example, fluorescence correlation spectroscopy (FCS) has been used to study the interaction of dye-labeled proteins with different PEG architectures on surfaces, providing insights into the anti-fouling properties of PEG coatings. core.ac.uk The defined length of the PEG8 chain in this compound makes it an ideal component for creating probes where precise control over distance and solubility is required. nih.gov

| Application Area | Analytical Technique | Role of PEG-acid Derivatization | Research Finding |

| Metabolomics | HILIC-ESI-MS | Increases molecular volume of analyte | Enabled highly sensitive detection of ophthalmic acid in plasma with a detection limit of 0.67 nM. researchgate.net |

| Polymer Characterization | MALDI-MS | Allows for determination of hydroxyl end groups | Quantitative derivatization confirmed the number of residual OH groups in PEG oligomers. nih.gov |

| Surface Science | Fluorescence Correlation Spectroscopy | Creates a biocompatible, anti-fouling surface | The interaction of probes with PEGylated surfaces follows a sieve-like model based on size exclusion. core.ac.uk |

Chromatographic Enhancements and Stationary Phase Modification

The chemical properties of PEG make it an excellent material for modifying the stationary phases in both gas chromatography (GC) and high-performance liquid chromatography (HPLC), leading to improved separation performance.

In GC, PEG stationary phases are known for their polarity and unique selectivity, particularly for the analysis of polar compounds like alcohols, ketones, and aldehydes. semanticscholar.org A sol-gel chemistry-based method has been developed to create highly stable capillary GC columns with surface-bonded PEG stationary phases. acs.orgresearchgate.net This technique provides concurrent column deactivation, stationary-phase coating, and chemical immobilization, resulting in columns with outstanding thermal stability. acs.orgresearchgate.net

In HPLC, silica (B1680970) particles have been modified with long-chain PEGs to create versatile stationary phases. chrom-china.com These PEG-bonded phases can operate in multiple separation modes, including size-exclusion chromatography for proteins and hydrophilic interaction chromatography (HILIC) for highly polar small molecules. chrom-china.com The hydrophilic PEG layer helps to reduce non-specific interactions between analytes and the silica surface, improving peak shape and resolution. glsciencesinc.com The bifunctional nature of this compound allows it to be covalently attached to silica surfaces (often pre-functionalized with amines) via its carboxylate group, with the terminal hydroxyl group available for further modification or to simply provide a hydrophilic surface.

| Chromatographic Technique | Stationary Phase Modification | Benefit of PEGylation | Example Application |

| Gas Chromatography (GC) | Surface-bonded PEG via sol-gel chemistry | Enhanced thermal stability and high efficiency | Separation of a wide range of polar and non-polar test solutes with excellent reproducibility. acs.orgresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | PEG bonded to silica monolith particles | Enables multi-modal separation (SEC, HIC, HILIC) | Separation of proteins like ribonuclease A and lysozyme, and polar compounds like melamine. chrom-china.com |

Contributions to Chemical Biology Tools and Reagents

This compound and related PEG linkers are pivotal in the development of sophisticated tools and reagents for studying biological systems. Their role as flexible, hydrophilic spacers is critical in applications ranging from biosensing to proximity labeling assays.

Surface plasmon resonance (SPR) is a powerful technique for studying biomolecular interactions in real-time. nih.gov In the development of immunosensors for small molecules, oligoethylene glycol (OEG) linkers are used to immobilize an antigen on the sensor surface. nih.govmdpi.comcore.ac.uk The hydrophilic OEG chain projects the often-hydrophobic small molecule into the aqueous phase, making it more accessible for antibody binding and minimizing non-specific interactions with the sensor surface. mdpi.comcore.ac.uk This strategy has been successfully used to create highly sensitive SPR-based assays for steroids like testosterone (B1683101) and progesterone. nih.govcore.ac.uk The carboxylate group of this compound is ideal for covalent attachment to amine-functionalized sensor surfaces, while the hydroxyl group could be used to attach the small molecule of interest.

Proximity labeling (PL) techniques are used to map protein-protein interactions within their native cellular environment. acs.orgnih.govresearchgate.net The sensitivity and specificity of these assays can be enhanced by using PEG linkers. In one study, horseradish peroxidase (HRP) was immobilized onto chitosan (B1678972) via a 5 kDa PEG linker, which improved the labeling sensitivity of a tyramide/peroxidase-based PL assay by over 3.5-fold. acs.orgnih.govresearchgate.net In another approach, fluorogenic probes for detecting protein-protein interactions were designed with dual-tetrazine arms connected through branched PEG linkers. researchgate.net The flexibility and length of the PEG linker are critical for allowing the different components of these complex systems to interact effectively. elifesciences.org

| Chemical Biology Application | Role of this compound | Key Research Finding |

| Surface Plasmon Resonance (SPR) | Serves as a hydrophilic linker to immobilize small molecule antigens | OEG linkers improve antibody binding and allow for stable, regenerable sensor surfaces. nih.govmdpi.comcore.ac.uk |

| Proximity Labeling Assays | Acts as a flexible spacer to connect components of the labeling system | Immobilizing HRP with a PEG linker improved assay sensitivity by over 3.5-fold. acs.orgnih.govresearchgate.net |

| Fluorogenic Probes | Forms the backbone of branched linkers connecting recognition arms | Dual-recognition probes with PEG linkers enable detection of protein-protein interactions in living cells. researchgate.net |

Analytical Characterization Methodologies for Hydroxy Peg8 Acid Sodium Salt and Its Conjugates

Spectroscopic Techniques (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural confirmation of polyethylene (B3416737) glycol (PEG) derivatives like Hydroxy-PEG8-acid sodium salt. This technique identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

In the analysis of this compound and its conjugates, FTIR is primarily used to confirm the presence of the characteristic PEG backbone. The PEG molecule has a distinct and strong absorbance pattern, making it readily identifiable. The most prominent peak in the IR spectrum of a PEG-containing compound is the C-O-C ether stretching vibration, which appears as a very strong and broad band. nih.gov Other characteristic vibrations include C-H stretching and CH2 bending. The presence of the terminal carboxylate group (in the sodium salt form) can also be identified by its characteristic absorption bands.

When this compound is conjugated to another molecule, such as a protein or peptide, the resulting FTIR spectrum will be a composite of the spectra of both the PEG derivative and the conjugated biomolecule. While the amide bands from the protein will dominate certain regions of the spectrum, the strong, characteristic C-O-C stretching band of the PEG chain provides clear evidence of successful PEGylation. nih.gov This makes FTIR a rapid and straightforward method for confirming the presence of the PEG moiety in the final conjugate.

Table 1: Characteristic FTIR Absorption Bands for Polyethylene Glycol (PEG)

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-O-C | Ether Stretch | 1090 - 1150 | Strong, Broad |

| C-H | Alkane Stretch | 2850 - 2950 | Strong |

| -CH₂- | Scissoring/Bending | 1450 - 1470 | Medium |

Chromatographic Techniques for Purity Assessment and Conjugation Efficiency Determination

Chromatography is indispensable for the analysis of this compound and its conjugates, providing detailed information on purity, molecular size distribution, and the efficiency of conjugation reactions. Various chromatographic modes are employed, each separating molecules based on different physicochemical properties.

Size Exclusion Chromatography (SEC) is a fundamental technique for characterizing PEGylated molecules. It separates molecules based on their hydrodynamic radius in solution. canterbury.ac.nz The conjugation of a PEG chain to a biomolecule significantly increases its size, allowing for effective separation of the PEGylated conjugate from the unreacted protein and smaller molecules. chromatographyonline.comchromatographyonline.com

SEC is widely used to monitor the progress of a PEGylation reaction, showing the conversion of the native protein to the larger PEGylated species. canterbury.ac.nz It can resolve species with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated products) and detect the presence of aggregates, which are high-molecular-weight impurities. chromatographyonline.comchromatographyonline.combiopharminternational.com By coupling SEC with detectors like multi-angle light scattering (MALS), it is possible to determine the absolute molecular weight of the eluting species, providing definitive confirmation of the conjugate structure and stoichiometry. wyatt.comamazonaws.comtosohbioscience.com

Table 2: Application of Size Exclusion Chromatography (SEC) in PEG-Conjugate Analysis

| Analytical Goal | Principle of Separation | Typical Observation |

|---|---|---|

| Assess Conjugation | Increase in hydrodynamic radius upon PEGylation. | PEG-conjugate elutes earlier than the unconjugated molecule. |

| Determine Purity | Separation of conjugate from unreacted PEG and protein. | Distinct peaks for conjugate, free protein, and free PEG. |

| Quantify Aggregation | Aggregates have a much larger hydrodynamic radius. | High molecular weight species elute first, often near the void volume. |

IEC is highly effective in separating positional isomers—conjugates where the PEG chain is attached to different sites on the protein. chromatographyonline.com Since the location of the PEG chain affects which charged residues are masked, different positional isomers will exhibit different net charges and can be resolved. chromatographyonline.com Furthermore, IEC can separate species with varying degrees of PEGylation, as each additional PEG chain further modifies the molecule's charge properties. Combining IEC with online mass spectrometry (IEC-MS) can provide detailed characterization of structurally heterogeneous PEGylated samples. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique that separates molecules based on their hydrophobicity. It is widely used for the purity analysis of PEG derivatives and their conjugates. researchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C4), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724).

The retention of PEGylated molecules in RP-HPLC is influenced by both the peptide/protein component and the attached PEG chain. nih.gov Studies have shown that for PEGylated peptides, the retention time can increase with the length of the attached PEG chain, indicating that the PEG itself contributes to the hydrophobic interaction with the stationary phase. nih.gov RP-HPLC can effectively separate unreacted starting materials from the PEGylated product. Due to its high resolving power, it can also often separate isomers and degradation products, making it a valuable tool for stability-indicating methods and quality control. researchgate.net Since PEG itself lacks a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often used for its direct detection and quantification. ingenieria-analitica.comnih.govchromatographyonline.com

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity under non-denaturing aqueous conditions. google.com The separation mechanism involves the interaction of hydrophobic patches on the surface of a molecule with a weakly hydrophobic stationary phase. nih.gov Adsorption is promoted by high salt concentrations in the mobile phase, and elution is achieved by decreasing the salt concentration. google.com

PEGylation can alter the surface hydrophobicity of a protein, which can be exploited for separation by HIC. nih.gov This technique is particularly well-suited for the analysis of protein conjugates because the mild, non-denaturing conditions help to preserve the native structure of the protein. youtube.com HIC can be used to separate the desired PEGylated conjugate from unreacted protein and from species with different degrees of PEGylation. The retention of PEG itself on HIC columns has been observed to be dependent on salt concentration and the hydrophobicity of the stationary phase, which is a factor in method development. nih.gov

Table 3: Overview of Chromatographic Techniques for PEG-Conjugate Analysis

| Technique | Separation Principle | Primary Application |

|---|---|---|

| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Determining degree of PEGylation, aggregate analysis. |

| Ion Exchange Chromatography (IEC) | Net Surface Charge | Separation of positional isomers, charge variants. |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity assessment, separation of isomers and impurities. |

Mass Spectrometry (MS) for Structural Elucidation and Confirmation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for the definitive structural characterization of this compound and its conjugates, providing precise molecular weight information and structural insights through fragmentation analysis. nih.gov

For the this compound itself, MS can confirm its molecular weight and purity. When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. nih.gov The fragmentation of deprotonated PEG ions in tandem MS (MS/MS) experiments typically proceeds via the loss of ethylene (B1197577) oxide monomer units (C₂H₄O, 44 Da). nih.govresearchgate.net This characteristic fragmentation pattern is a clear signature for the presence of a PEG chain.

In the characterization of PEGylated proteins, MS, particularly techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), is used to measure the molecular weight of the intact conjugate. canterbury.ac.nz This allows for the direct determination of the number of PEG units attached to the protein. The complexity of mass spectra for large, heterogeneous PEGylated proteins can be significant due to the polydispersity of the PEG and the presence of multiple charge states. nih.govpharmtech.com Advanced MS techniques, including ion-mobility MS and chemical deconvolution methods, can help simplify these complex spectra to accurately determine the average molecular weight and distribution. pharmtech.com

Table 4: Common Fragment Ions Observed in Mass Spectrometry of PEGs

| Ion Series | Formation Mechanism | m/z of Repeating Unit |

|---|---|---|

| [M - n(C₂H₄O) - H]⁻ | Loss of neutral ethylene oxide units from a deprotonated molecule. | 44.026 |

| [M + Na - n(C₂H₄O)]⁺ | Loss of neutral ethylene oxide units from a sodiated molecule. | 44.026 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Material Characterization

Thermogravimetric Analysis (TGA) is a crucial thermal analysis technique used to characterize the thermal stability and composition of materials like this compound and its conjugates. This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides valuable insights into the material's thermal decomposition profile, moisture content, and the composition of its components.

For this compound, a TGA thermogram would typically show the temperature at which the material begins to degrade, the rate of degradation, and the amount of residual mass at the end of the analysis. The thermal decomposition of the polyethylene glycol (PEG) backbone is a significant event. Studies on various PEG compounds show that this decomposition generally starts at temperatures above 300°C. For example, the thermal decomposition of a high molecular weight PEG has been observed to start at 340°C and conclude at around 415°C in a nitrogen atmosphere. researchgate.net The degradation of the PEG chain is understood to occur through the scission of the C-O and C-C bonds that form the polymer backbone. researchgate.net

The data below summarizes typical findings from the thermogravimetric analysis of PEG and related materials, which can be considered representative for the characterization of this compound.

| Material | Onset Decomposition Temperature (°C) | Temperature of Maximum Weight Loss (°C) | Weight Loss (%) | Atmosphere |

|---|---|---|---|---|

| Polyethylene Glycol (Avg. MW 200,000) | 340 | ~390 | >95 | Nitrogen |

| PEG Composite | ~250-300 | ~400 | ~95 | Nitrogen |

| Sodium Alginate (Reference for Sodium Salt) | ~220-240 (initial dehydration below 100°C) | ~250 and ~600-800 (multiple stages) | ~70-80 | Nitrogen |

Microscopic Techniques (e.g., Scanning Electron Microscopy) for Conjugate Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique for visualizing the surface morphology of materials at the micro- and nanoscale. In the context of this compound conjugates, SEM provides direct observational data on the size, shape, surface texture, and aggregation state of the final product. This is essential for quality control and for understanding how the conjugate will interact with biological systems.

When this compound is used to link molecules to nanoparticles, microparticles, or surfaces, SEM analysis can confirm the success of the conjugation by revealing changes in surface morphology. For instance, the surface of a material might appear smoother or more uniform after being coated with the PEG derivative. If the conjugate is in the form of nanoparticles, SEM can determine their size distribution and shape, and whether they are discrete or aggregated. nih.gov For example, SEM has been used to study the surface of electrospun scaffolds containing PEG, showing how the addition of PEG can affect fiber diameter and surface morphology. researchgate.net

In applications involving hydrogels or polymeric matrices, SEM analysis of lyophilized (freeze-dried) samples can reveal the internal porous structure. The pore size and interconnectivity, which are critical for applications like drug delivery, can be assessed. researchgate.net The morphology observed via SEM can be correlated with other material properties, such as drug release rates or mechanical strength. The technique provides high-resolution, three-dimensional-like images by scanning the surface with a focused beam of electrons and detecting the signals that result from the electron-sample interaction. semanticscholar.org This detailed topographical information is often indispensable for the characterization of complex conjugate systems.

The following table summarizes the types of morphological information that can be obtained for various PEGylated conjugates using SEM.

| Conjugate Type | Morphological Feature Observed | Typical Findings |

|---|---|---|

| PEGylated Nanoparticles | Particle size, shape, and aggregation | Spherical or other defined shapes, narrow size distribution, reduced aggregation compared to non-PEGylated particles. |

| PEG-coated Surfaces | Surface texture and uniformity | Smoother, more uniform surface with evidence of a coating layer. |

| PEG-containing Hydrogels | Pore size, porosity, and internal structure | Interconnected porous network; pore size can be correlated with PEG concentration or molecular weight. |

| PEG-based Electrospun Fibers | Fiber diameter and surface smoothness | Uniform, smooth fibers with diameters that can be influenced by the PEG content in the spinning solution. |

Theoretical and Computational Studies

Conformational Analysis and Flexibility of PEG Chains and Derivatives

The functionality of PEG derivatives is intrinsically linked to the conformational behavior and flexibility of the PEG chain. The repeating ethylene (B1197577) glycol units, –(CH2–CH2–O)n–, allow for a high degree of rotational freedom around the C-C and C-O bonds. cdnsciencepub.com This flexibility is a key determinant of the polymer's hydrodynamic volume, solubility, and its ability to shield attached molecules. nih.govnih.gov

The flexibility of PEG chains is not uniform and can be affected by the molecular weight of the polymer. researchgate.net Longer PEG chains generally exhibit greater flexibility, which can enhance their steric hindrance effects. nih.govresearchgate.net The presence of cholesterol in a lipid bilayer, for instance, has been shown to increase the flexibility of attached PEG chains. researchgate.net

| Bond | Torsion Angle | Typical Conformations |

|---|---|---|

| O-C-C-O | φ | Gauche, Trans |

| C-O-C-C | ψ | Trans |

| C-C-O-C | ω | Trans, Gauche |

Molecular Dynamics Simulations of Compound Interactions and Behavior

Molecular dynamics (MD) simulations have become an indispensable tool for studying PEGylated systems at an atomic level. nih.govmdpi.com These simulations provide a dynamic view of how molecules like Hydroxy-PEG8-acid sodium salt behave and interact with their environment over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal detailed information about conformational changes, solvent interactions, and the binding of PEGylated molecules to other entities. researchgate.net

MD simulations have been extensively used to investigate:

PEG-Protein Interactions: Simulations have shown that PEG chains can influence the conformational stability of proteins. nih.gov The attachment of PEG can either stabilize or destabilize a protein depending on the attachment site and the length of the PEG chain. acs.orgnih.govacs.org PEG molecules tend to accumulate around non-polar residues while avoiding polar ones. researchgate.net

PEGylated Nanoparticles and Surfaces: Simulations have been crucial in understanding the "stealth" properties of PEGylated nanoparticles. rsc.org The flexible PEG chains create a hydrophilic shield that sterically hinders the approach of proteins (opsonization), thereby increasing the circulation time of the nanoparticles in the bloodstream. nih.govrsc.org The length and grafting density of the PEG chains are critical parameters that can be optimized using MD simulations. rsc.org

Interactions with Cell Membranes: All-atom and coarse-grained MD simulations have been employed to study the interaction of PEGylated liposomes and other drug carriers with lipid bilayers. acs.org These simulations provide insights into how PEG chains affect membrane properties and the delivery of encapsulated drugs. acs.org

| Force Field | Description | Typical Application |

|---|---|---|

| CHARMM | Chemistry at HARvard Macromolecular Mechanics | Proteins, lipids, nucleic acids, and small molecules |

| AMBER | Assisted Model Building with Energy Refinement | Biomolecules, particularly proteins and nucleic acids |

| GROMOS | GROningen MOlecular Simulation | Biomolecular systems |

| OPLS-AA | Optimized Potentials for Liquid Simulations - All Atom | Organic liquids, proteins, and nucleic acids |

Computational Approaches for Rational Design and Property Prediction

Computational methods play a vital role in the rational design of PEG derivatives with tailored properties. mdpi.com By predicting how changes in the molecular structure will affect behavior, these approaches can accelerate the development of new materials and drug delivery systems. nih.govresearchgate.net

One of the key areas of computational design is the prediction of the mechanical properties of PEG-based hydrogels. Atomistic modeling can be used to determine properties such as Young's modulus, bulk modulus, and shear modulus for PEGs of various molecular weights. utexas.edu This information is critical for designing hydrogels with the desired stiffness and stability for applications in tissue engineering. news-medical.net

Computational studies, including Density Functional Theory (DFT), are also used to investigate the electronic and structural features of PEG-based systems. nih.gov For example, DFT simulations can be employed to study the drug delivery potential of PEGylated nanocarriers by calculating the adsorption energies and interaction distances between the drug and the carrier. nih.gov

Degradation Pathways and Stability Considerations

Chemical Stability of the Sodium Salt Form in Various Environments

The sodium salt form of Hydroxy-PEG8-acid is inherently more stable for storage and shipping compared to its free acid counterpart. broadpharm.comxinyanbm.com In the free acid form, the terminal hydroxyl group can react with the carboxylic acid group, leading to polymerization and compromising the compound's purity and intended function. broadpharm.com The sodium salt prevents this intramolecular reaction, ensuring greater stability. broadpharm.comxinyanbm.com

The stability of PEG and its derivatives in solution is significantly affected by environmental conditions. hamptonresearch.comhamptonresearch.com Aging of PEG solutions, characterized by a reduction in pH and an increase in ionic strength due to the formation of acidic byproducts, is accelerated by elevated temperatures, light, and the presence of oxygen. hamptonresearch.comhamptonresearch.com For instance, PEG solutions demonstrate the highest stability when stored frozen at -20°C, followed by refrigeration at 4°C. hamptonresearch.comhamptonresearch.com Room temperature storage leads to more rapid degradation. hamptonresearch.comhamptonresearch.com

Furthermore, the pH of the environment plays a crucial role. In studies on PEG-based hydrogels, the degradation rate increases with higher pH. nih.gov For Hydroxy-PEG8-acid sodium salt, this implies that while stable in neutral aqueous solutions, exposure to strongly acidic or basic conditions could compromise its integrity over time.

| Environmental Factor | Effect on Stability | Recommended Condition |

|---|---|---|

| Form | The free acid form is prone to self-polymerization. broadpharm.com | Use of the sodium salt form is preferred for stability. broadpharm.comxinyanbm.com |

| Temperature | Higher temperatures accelerate degradation. hamptonresearch.comhamptonresearch.com | Storage at -20°C (frozen) is optimal. hamptonresearch.comhamptonresearch.com |

| Oxygen | Presence of oxygen promotes oxidative degradation. hamptonresearch.comhamptonresearch.com | Purging containers with an inert gas like argon can minimize degradation. hamptonresearch.comhamptonresearch.com |

| Light | Exposure to light can accelerate aging processes. hamptonresearch.comhamptonresearch.com | Store in the dark or in light-protective packaging. hamptonresearch.comhamptonresearch.com |

| pH | Basic conditions can accelerate the hydrolysis of ester linkages in PEG derivatives. nih.gov | Maintain a neutral pH environment for optimal stability. |

Oxidative Degradation Processes of Polyethylene (B3416737) Glycol Moieties

The polyether backbone of the PEG moiety is susceptible to oxidative degradation, particularly in the presence of oxygen, heat, and transition metal ions. nsf.govkorea.ac.krconservationphysics.org This process is a significant pathway for the breakdown of PEG and its derivatives. bohrium.comresearchgate.net The degradation is believed to initiate via the formation of hydroperoxides at the ether linkages, leading to a random scission of the polymer's main chain. korea.ac.krresearchgate.net

This chain cleavage results in the formation of a variety of low molecular weight byproducts. korea.ac.kr Mass spectrometry studies have identified several products of PEG oxidation, including aldehydes, formic esters, and molecules with oxyacetic acid groups. nsf.gov Over time, these byproducts can be further oxidized to form compounds like formaldehyde, acetaldehyde, and formic acid. researchgate.net The accumulation of these acidic byproducts can cause a drop in the pH of PEG solutions, which can, in turn, affect the stability of other components in a formulation. hamptonresearch.com There is some evidence suggesting that degradation can originate at either the ether bonds within the chain or the terminal alcohol groups. nsf.gov

| Degradation Product | Chemical Class | Reference |

|---|---|---|

| Formic Esters | Ester | korea.ac.krresearchgate.net |

| Acetaldehyde | Aldehyde | researchgate.net |

| Formaldehyde | Aldehyde | researchgate.net |

| Formic Acid | Carboxylic Acid | researchgate.net |

| Glycolic Acid | Carboxylic Acid | researchgate.net |

| Oxyacetaldehyde products | Aldehyde | nsf.gov |

Strategies for Enhancing the Chemical Stability of the Compound in Storage and Application

Several strategies can be employed to mitigate degradation and enhance the stability of this compound and related PEG compounds during storage and use.

Optimal Storage Conditions : The most straightforward approach is to control the storage environment. Storing the compound at low temperatures, such as -20°C, significantly slows down degradation processes. hamptonresearch.comhamptonresearch.com Protection from light is also crucial, as photochemical reactions can initiate degradation. hamptonresearch.comhamptonresearch.com

Inert Atmosphere : To prevent oxidative degradation, oxygen should be excluded from the storage container. This can be achieved by purging the container with an inert gas like argon before sealing. hamptonresearch.comhamptonresearch.com

Use of Antioxidants : The addition of antioxidants can effectively suppress thermal-oxidative degradation. korea.ac.kr For example, 2,2′-methylene-bis(4-methyl-6-tert-butylphenol) (MBMTBP) has been shown to inhibit the random chain scission of the PEG backbone when heated in air. korea.ac.kr

Control of pH : Maintaining a neutral pH is essential, especially for PEG derivatives containing hydrolytically labile linkages. Buffering solutions can prevent pH shifts that might accelerate degradation.

Chemical Structure and Formulation : The inherent stability of a PEGylated compound is also dependent on its chemical structure. For instance, in applications where PEG is grafted to a surface, the choice of linking group is critical; phosphonic acid linkers have demonstrated greater hydrolytic stability compared to alkoxysilane linkers. ispt.eu The choice of solvent can also be a stabilizing factor; solvents with reducing properties, such as ethanol, can help prevent oxidation. mdpi.com Furthermore, PEGylation itself is a widely used strategy to enhance the stability of therapeutic proteins and other molecules by providing a protective hydrophilic shield. nih.govnih.gov

Future Research Directions and Emerging Applications

Advancements in Site-Specific Functionalization and Conjugation Strategies

The field of bioconjugation is moving away from random modification of biomolecules towards precise, site-specific attachment to preserve biological activity and generate homogeneous products. nih.govacs.org Hydroxy-PEG8-acid sodium salt is well-suited for these advanced strategies. The terminal carboxylic acid can be activated to react with primary amine groups, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, while the hydroxyl group offers a secondary point for further modification. broadpharm.com

Future strategies will likely focus on enzymatic and chemoselective ligation methods. For instance, enzymes like transglutaminase can be used to link the PEG derivative to specific glutamine residues on a protein, offering a high degree of precision. acs.org Similarly, "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), represent another avenue. The hydroxyl group of this compound could be converted to an azide (B81097) or alkyne, enabling highly efficient and specific conjugation to biomolecules engineered with the complementary functional group. nih.gov

These advanced conjugation methods aim to overcome the heterogeneity of traditional PEGylation, leading to better-defined therapeutic proteins and peptides with improved pharmacokinetic profiles. nih.govresearchgate.net The ability to control the exact site of PEG attachment is crucial for maintaining the efficacy of the parent molecule.

| Conjugation Strategy | Target Functional Group on Biomolecule | Potential Advantage |

| Carbodiimide (B86325) Chemistry | Primary Amines (e.g., Lysine, N-terminus) | Well-established method for forming stable amide bonds. broadpharm.com |

| Enzymatic Ligation | Specific Amino Acids (e.g., Glutamine) | High site-specificity, preserving protein function. acs.orgresearchgate.net |

| Click Chemistry | Engineered Alkynes or Azides | High efficiency and bio-orthogonality, minimizing side reactions. nih.gov |

| Thiol-Maleimide Coupling | Cysteine Residues | Enables site-specific modification of engineered cysteines. nih.gov |

Development of Novel Reagents for High-Throughput Screening in Academic Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large chemical libraries. nih.gov The development of novel screening reagents that improve assay performance is an ongoing research priority. This compound can be used to synthesize libraries of PEGylated compounds for HTS. Its hydrophilic PEG spacer can enhance the aqueous solubility of hydrophobic small molecules, which is a common challenge in screening campaigns. chempep.comresearchgate.net

By attaching this compound to a diverse set of molecular scaffolds, researchers can create libraries with improved physicochemical properties, potentially reducing non-specific binding and improving the reliability of screening results. purepeg.com The hydroxyl group can serve as an attachment point for fluorescent dyes or other reporter tags, facilitating the development of customized assays for academic research. This approach enables the systematic exploration of how PEGylation affects the biological activity of small molecules.

| Application in HTS | Benefit of Using this compound | Research Impact |

| Solubilizing Agent | Increases aqueous solubility of hydrophobic test compounds. chempep.com | Reduces compound precipitation and improves data quality in aqueous assay buffers. |

| Linker for Assay Reagents | Connects reporter molecules (e.g., fluorophores) to probes. | Enables the creation of customized detection reagents for specific biological targets. |

| Component of PEGylated Libraries | Creates libraries of PEGylated small molecules for screening. | Facilitates systematic investigation of PEGylation effects on compound activity and properties. purepeg.com |

Exploration of Advanced Polymer Architectures Incorporating this compound

The architecture of a polymer can significantly influence its function. Research is increasingly focused on moving beyond simple linear polymers to more complex structures like dendrimers, hyperbranched polymers, and multi-arm or star PEGs. nih.govmdpi.com These advanced architectures offer a higher density of functional groups and unique conformational properties. rsc.org

This compound is an excellent candidate for constructing these sophisticated polymers. Its bifunctional nature allows it to act as a branching point or as a segment to extend the arms of a dendritic core. mdpi.comnist.gov For example, it can be used in divergent synthesis approaches where successive generations of the PEG linker are added to a central core, creating a dendrimer-like structure. mdpi.com These PEG-based dendritic polymers have potential applications in drug delivery, where their internal cavities can encapsulate therapeutic agents and their periphery can be functionalized for targeting. nih.govrsc.org

| Polymer Architecture | Role of this compound | Potential Application |

| Dendrimers/Dendrons | Building block for creating branched, tree-like structures. mdpi.com | High-capacity drug delivery systems. nih.gov |

| Hyperbranched Polymers | Monomer unit in one-step polymerization to create globular macromolecules. rsc.org | Scaffolds for tissue engineering and nanocarriers. nih.gov |

| Multi-arm/Star PEGs | Arm component extending from a central core. | Forms hydrogels for controlled release and cell encapsulation. nih.gov |

Integration with Emerging Chemical and Biological Technologies for Innovative Research Tools